7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with substituents at positions 1, 2, and 7: a pyridin-4-yl group at position 1, a pyridin-2-yl group at position 2, and a fluorine atom at position 5. The compound’s synthesis likely follows a multicomponent reaction protocol involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies for generating diverse analogs .
Properties
IUPAC Name |
7-fluoro-2-pyridin-2-yl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3O3/c22-13-4-5-15-14(11-13)19(26)17-18(12-6-9-23-10-7-12)25(21(27)20(17)28-15)16-3-1-2-8-24-16/h1-11,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNRPOQBYDFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrroles , characterized by a chromene core fused with a pyrrole ring. Its molecular formula is , with a molecular weight of approximately 363.39 g/mol. The presence of a fluorine atom and two pyridine rings contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrroles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated comparable efficacy to standard antibiotics such as gentamicin against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. It has been shown to modulate signaling pathways involved in inflammation. Specifically, it antagonizes STUB1-mediated inhibition of TGF-beta signaling, which plays a crucial role in the inflammatory response . This mechanism suggests potential applications in treating inflammatory diseases.
Anticancer Activity
In vitro studies have highlighted the antiproliferative effects of chromeno-pyrrole derivatives on various cancer cell lines. Notably, compounds related to this compound have demonstrated selective cytotoxicity against breast and colon cancer cells . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- ATP Binding : The compound has been associated with ATP binding sites in certain proteins, influencing their activity .
- Gene Expression Modulation : It facilitates the eviction of histones from gene promoter regions, thereby enhancing gene expression related to immune responses .
- Inhibition of Kinases : Similar compounds have been identified as selective inhibitors of PI3Kδ kinase, which is critical in cell growth and survival pathways .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF7), the compound was tested for its antiproliferative effects. Results showed that it induced significant cell death at micromolar concentrations through apoptosis induction mechanisms.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes or receptors, disrupting vital processes within the microorganisms. This makes it a candidate for developing new antibiotics or antifungal agents .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to conduct electricity and its stability under various conditions make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .
Fluorescent Probes
The compound can also serve as a fluorescent probe in biochemical assays. Its fluorescence properties can be leveraged for imaging applications in cellular biology, allowing researchers to visualize cellular processes in real-time .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create a variety of derivatives that may exhibit enhanced biological activities or novel properties .
Structure-Activity Relationship Studies
This compound is valuable in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. Such studies help in the design of more effective drugs by identifying key structural features necessary for activity against specific targets .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits key enzymes involved in cell proliferation |
| Antimicrobial Properties | Effective against various pathogens | |
| Material Science | Organic Electronics | Potential use in OLEDs and OPVs |
| Fluorescent Probes | Useful for imaging applications | |
| Research Applications | Synthetic Chemistry | Building block for complex molecule synthesis |
| Structure-Activity Relationship Studies | Aids in drug design by identifying active structures |
Chemical Reactions Analysis
Substitution Reactions
The cyclohexylamino and benzylsulfanyl groups are key sites for nucleophilic or electrophilic substitutions.
-
Key Insight : The bulky cyclohexylamino group may sterically hinder substitution at the pyrimidine ring’s 4-position, favoring reactions at the sulfanyl or cyano groups instead .
Oxidation and Reduction
The benzylsulfanyl and carbonitrile groups are redox-active.
-
Experimental Data :
Ring Modifications
The pyrimidine ring may undergo electrophilic substitution, though steric and electronic effects from substituents limit reactivity.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Limited substitution due to electron-withdrawing CN | |
| Halogenation | Cl₂, FeCl₃ catalyst | No reac |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences between the target compound and selected analogs from the literature:
Key Observations:
The dual pyridinyl groups (positions 1 and 2) in the target compound may improve hydrogen-bonding capacity, favoring interactions with biological targets over analogs with phenyl or nitrophenyl groups .
Synthetic Accessibility :
- The target compound’s synthesis likely follows the one-pot multicomponent reaction protocol described in and . However, fluorine incorporation may require specialized reagents (e.g., Selectfluor®), whereas chloro and methyl groups are introduced via simpler precursors .
Research Findings and Gaps
- Biological Activity: highlights the exploration of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones for drug discovery, but specific data on the target compound’s activity (e.g., kinase inhibition, antimicrobial effects) is absent.
Preparation Methods
Reaction Components and Mechanism
The most efficient method for synthesizing this compound involves a one-pot multicomponent reaction (MCR) derived from protocols for analogous dihydrochromeno[2,3-c]pyrrole-3,9-diones. The reaction employs three key components:
- Methyl 4-(7-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate : This fluorinated precursor introduces the 7-fluoro substituent and the chromene backbone.
- Pyridine-4-carbaldehyde : Supplies the 1-(pyridin-4-yl) group via imine formation.
- 2-Aminopyridine : Provides the 2-(pyridin-2-yl) substituent through nucleophilic addition.
The mechanism proceeds as follows:
- Imine Formation : Pyridine-4-carbaldehyde reacts with 2-aminopyridine in ethanol to generate a Schiff base.
- Cyclization : The imine intermediate undergoes nucleophilic attack on the electrophilic β-ketoester moiety of methyl 4-(7-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate, facilitated by acetic acid.
- Aromatization : Intramolecular cyclization and dehydration yield the fused chromeno-pyrrole-dione core.
Optimization and Yields
Key reaction parameters include:
- Solvent : Ethanol (optimal for solubility and reflux conditions).
- Catalyst : Acetic acid (1–2 equiv.) to accelerate imine formation and cyclization.
- Temperature : Reflux at 80°C for 18–24 hours.
- Workup : Crystallization from ethanol achieves >95% purity without chromatography.
Under these conditions, yields range from 65–78%, depending on the electronic effects of substituents. For example, electron-withdrawing groups (e.g., fluorine) slightly reduce reaction rates but improve crystallinity.
Alternative Synthetic Pathways
Post-Functionalization Approaches
Late-stage modifications of preformed dihydrochromeno[2,3-c]pyrrole-3,9-diones have been explored:
- Nucleophilic Aromatic Substitution : Introducing pyridinyl groups via SNAr reactions on halogenated intermediates. However, the electron-deficient pyrrole ring limits reactivity.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with pyridinyl boronic acids faces challenges due to steric hindrance at positions 1 and 2.
These methods are less efficient than MCR, with yields rarely exceeding 40%.
Industrial-Scale Production Considerations
Process Intensification
Scaling up the MCR protocol requires:
- Continuous Flow Reactors : To enhance heat transfer and reduce reaction times (from 24 hours to 4–6 hours).
- Catalyst Recycling : Immobilized acetic acid on silica gel improves cost-efficiency.
- In-Line Crystallization : Automated systems for real-time product isolation minimize downtime.
Challenges and Limitations
- Regioselectivity : Competing cyclization pathways may form [3,4-c]pyrrole isomers unless electron-deficient aldehydes (e.g., pyridine-4-carbaldehyde) are used.
- Fluorine Stability : Hydrolytic cleavage of the C–F bond occurs above 100°C, limiting high-temperature approaches.
- Purification : Chromatography is ineffective for polar pyridinyl derivatives; crystallization remains the sole viable method.
Q & A
Basic: What are the key challenges in synthesizing this compound, and what methodological approaches are recommended to overcome them?
Answer:
The synthesis of this chromeno-pyrrole derivative involves challenges such as regioselective functionalization of the fused-ring system, managing steric hindrance from pyridinyl substituents, and minimizing side reactions (e.g., ring-opening or oxidation). Methodological recommendations include:
- Multi-component reactions (e.g., one-pot cyclization) to streamline synthesis and improve yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency for pyridinyl group incorporation .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates, followed by recrystallization for final product purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Answer:
Critical techniques include:
- 1H/13C NMR : Assign signals by comparing shifts to analogous chromeno-pyrrole derivatives. For example, the pyridinyl protons resonate at δ 7.2–8.5 ppm, while the fused-ring protons appear upfield (δ 6.0–7.0 ppm) .
- HRMS : Confirm molecular weight (expected ~435.35 g/mol) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?
Answer:
Optimization strategies:
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps involving pyridinyl groups .
- Temperature control : Maintain 60–70°C during fluorination to prevent decomposition .
- Real-time monitoring : Use TLC/HPLC to track intermediates and adjust reaction times (typically 12–24 hrs for cyclization) .
Data Table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent | DMF | 75% → 88% |
| Fluorination | Temp. | 65°C | 60% → 82% |
| Purification | Gradient | Ethyl acetate/hexane | Purity >95% |
Advanced: How should researchers address discrepancies in biological activity data between this compound and its structural analogs?
Answer:
Contradictions may arise from variations in substituent electronic effects or stereochemistry. Mitigation approaches:
- SAR analysis : Compare bioactivity of analogs (e.g., replacing pyridinyl with morpholinopropyl reduces cytotoxicity but enhances solubility) .
- Computational modeling : Use DFT to assess electronic contributions of the 7-fluoro group to receptor binding .
- Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Advanced: What strategies are recommended for designing derivatives to enhance target selectivity in enzyme inhibition studies?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 1-position to modulate binding affinity for kinases .
- Scaffold hopping : Replace the chromeno ring with pyrano[2,3-c]pyrrole to evaluate steric effects .
- Proteomic profiling : Use kinome-wide screening to identify off-target interactions and refine selectivity .
Basic: What in vitro models are appropriate for preliminary pharmacological evaluation of this compound?
Answer:
- Cancer cell lines : Test against HeLa (cervical) and MCF-7 (breast) cells using MTT assays (IC₅₀ <10 µM suggests potency) .
- Enzyme inhibition : Screen against COX-2 or topoisomerase II via fluorogenic substrate assays .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to determine bioavailability .
Advanced: How can computational methods resolve ambiguities in spectral data interpretation?
Answer:
- DFT calculations : Predict 13C NMR chemical shifts with <2 ppm deviation from experimental data .
- Molecular dynamics : Simulate conformational flexibility to explain split signals in NOESY spectra .
- Docking studies : Map electrostatic potential surfaces to correlate carbonyl group orientation with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
